molecular formula C30H30N6O6S2 B1664435 1,1'-Azobis(3-methyl-2-phenylbenzimidazolinium) dimethanesulfonate CAS No. 53409-57-7

1,1'-Azobis(3-methyl-2-phenylbenzimidazolinium) dimethanesulfonate

Cat. No. B1664435
CAS RN: 53409-57-7
M. Wt: 638.8 g/mol
InChI Key: VNZVTUVFAFAGHY-NFOZGECASA-N
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Description

AH-10407 is a short-acting, competitive neuromuscular blocking drug.

Scientific Research Applications

Pharmacological Properties

1,1'-Azobis[3‐methyl‐2‐phenylbenzimidazolinium]dimethanesulphonate (AH 10407) exhibits ultrashort, competitive neuromuscular blocking action in various animal models. Its chemical instability in bicarbonate-containing solutions leads to rapid degradation into inactive products. This instability plays a significant role in determining the drug's duration of action (Brittain, Jack, & Tyers, 1977).

Visible Light Photoswitching

Azobis compounds, including azobis(1-methyl-benzimidazole), exhibit photoswitching properties upon irradiation with visible light. These compounds can achieve photostationary distributions with significant proportions of the thermally unstable isomer. Their absorption spectra and thermal half-lives vary based on protonation and solvent environment, offering potential for pH switch applications (Kennedy et al., 2019).

Energetic Material Synthesis

1,1'-Azobis(tetrazole) compounds, featuring a chain of nitrogen atoms, have been synthesized and characterized for their explosive performance and sensitivity. These compounds demonstrate high explosive performance, making them potential candidates for high-energy density materials (Klapötke & Piercey, 2011).

Polymer Synthesis

In the field of polymer science, azobis compounds are used as initiators in polymerization processes. For example, 1,1'-azobis(1-acetoxy-1-phenylethane) (OTAZO-15) has been used in soap-free emulsion polymerization to synthesize nearly micron-sized particles (Yamamoto, 2013).

Clinical Pharmacology

AH 8165 D, an azobis-arylimidazo-pyridinium compound, has been studied in clinical pharmacology for its rapid-acting neuromuscular blocking properties. It provides favorable intubation conditions and has a shorter duration of action compared to other muscle relaxants. However, its use is limited by dose-dependent tachycardia (Schuh, 1975).

properties

CAS RN

53409-57-7

Product Name

1,1'-Azobis(3-methyl-2-phenylbenzimidazolinium) dimethanesulfonate

Molecular Formula

C30H30N6O6S2

Molecular Weight

638.8 g/mol

IUPAC Name

(E)-bis(3-methyl-2-phenyl-1,2-dihydrobenzimidazol-1-ium-1-yl)diazene;methanesulfonate

InChI

InChI=1S/C28H26N6.2CH4O3S/c1-31-23-17-9-11-19-25(23)33(27(31)21-13-5-3-6-14-21)29-30-34-26-20-12-10-18-24(26)32(2)28(34)22-15-7-4-8-16-22;2*1-5(2,3)4/h3-20,27-28H,1-2H3;2*1H3,(H,2,3,4)/b30-29+;;

InChI Key

VNZVTUVFAFAGHY-NFOZGECASA-N

Isomeric SMILES

CN1C([NH+](C2=CC=CC=C21)/N=N/[NH+]3C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C6=CC=CC=C6.CS(=O)(=O)[O-].CS(=O)(=O)[O-]

SMILES

CN1C([NH+](C2=CC=CC=C21)N=N[NH+]3C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C6=CC=CC=C6.CS(=O)(=O)[O-].CS(=O)(=O)[O-]

Canonical SMILES

CN1C([NH+](C2=CC=CC=C21)N=N[NH+]3C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C6=CC=CC=C6.CS(=O)(=O)[O-].CS(=O)(=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1,1'-azobis(3-methyl-2-phenylbenzimidazolinium) dimethanesulfonate
AH 10407

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-Azobis(3-methyl-2-phenylbenzimidazolinium) dimethanesulfonate
Reactant of Route 2
1,1'-Azobis(3-methyl-2-phenylbenzimidazolinium) dimethanesulfonate
Reactant of Route 3
1,1'-Azobis(3-methyl-2-phenylbenzimidazolinium) dimethanesulfonate
Reactant of Route 4
1,1'-Azobis(3-methyl-2-phenylbenzimidazolinium) dimethanesulfonate
Reactant of Route 5
1,1'-Azobis(3-methyl-2-phenylbenzimidazolinium) dimethanesulfonate
Reactant of Route 6
1,1'-Azobis(3-methyl-2-phenylbenzimidazolinium) dimethanesulfonate

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